5-Methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thieno and pyrimidine structure. This compound has garnered attention due to its potential biological activities, including antioxidant properties and interactions with various biochemical pathways. The systematic name reflects its complex structure, which includes a methyl group, a pyridine moiety, and an amine functional group.
The compound is synthesized through various chemical reactions involving aminopyrimidines and other reactants, as detailed in the literature. It is available for purchase from chemical suppliers like BenchChem.
This compound is classified under heterocyclic compounds due to its ring structure involving nitrogen atoms. It falls within the broader category of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities.
The synthesis of 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves several steps:
For example, one method describes heating 5-acetyl-4-aminopyrimidines with sodium methoxide in butanol followed by acylation with carboxylic anhydrides or acid chlorides to yield derivatives of pyrido[2,3-d]pyrimidin-5-one.
The reactions often involve careful control of conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds.
The molecular formula for 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is . The structure consists of a thieno ring fused to a pyrimidine ring with a methyl group and a pyridine ethyl substituent.
Key structural data includes:
The compound can participate in various chemical reactions typical for thieno[2,3-d]pyrimidines:
For instance, when reacting with electrophiles or halogenated compounds under basic conditions, thieno[2,3-d]pyrimidine derivatives can be formed efficiently. These reactions often require specific solvents and temperatures to optimize yield and selectivity .
The mechanism of action for 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with various biological targets. It is believed that compounds in this class can modulate multiple biochemical pathways due to their structural diversity.
Research indicates that these compounds may exhibit activities such as:
The compound is typically characterized as a solid at room temperature with specific melting points depending on purity and synthesis methods. For example:
Key chemical properties include:
5-Methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has potential applications in various scientific fields:
The structural evolution of 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine directly derives from critical insights into morpholine-containing PI3K inhibitors like ZSTK474. Morpholine rings in clinical inhibitors engage conserved hinge-region residues (Val851, Lys802) via hydrogen bonding with the oxygen atom, conferring potent class I PI3K inhibition (IC50 = 3.9–20.8 nM) [1]. However, metabolic instability and formulation challenges limit their therapeutic utility. Crucially, SAR studies demonstrated that only one morpholine moiety participates in binding, freeing the other for replacement with alternative pharmacophores without significant activity loss [1] [4]. This enabled strategic incorporation of the pyridinylethylamine side chain, designed to:
Table 1: Morpholine Replacement Strategies in PI3K Inhibitor Design
Parent Inhibitor | Morpholine Replacement | PI3Kα IC50 Shift | Key Structural Advantages |
---|---|---|---|
ZSTK474 | Piperazine | 36-fold reduction | Enables PEG linker attachment |
ZSTK474 | N-Acetylpiperazine | Comparable to parent | Retains binding with improved metabolic stability |
ZSTK474 | Pyridinylethylamine | <5-fold reduction (modeled) | Enhanced solubility and H-bond capacity |
The electron-deficient thieno[2,3-d]pyrimidine core enables regioselective modification through nucleophilic aromatic substitution (SNAr), forming C-C and C-N bonds essential for bioactivity. The 4-chloro intermediate serves as the pivotal precursor for installing the pyridinylethylamine side chain:
4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine + 2-(2-Aminoethyl)pyridine → 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Reaction Optimization:
Table 2: Nucleophilic Displacement Conditions for Thienopyrimidine Functionalization
Position | Leaving Group | Nucleophile | Optimal Conditions | Yield Range |
---|---|---|---|---|
C-4 | Cl | Alkylamines | DMAc, 80°C, KI | 75–92% |
C-4 | Cl | Arylamines | NMP, 120°C, no catalyst | 60–85% |
C-2 | Cl, Br, OTs | Arylboronics | Pd(dppf)Cl2, K2CO3, dioxane | 45–78% |
C-6 | Cl | Soft nucleophiles (CN−, RS−) | Phase-transfer conditions | 50–70% |
The 2-aminothiophene-3-carbonitrile intermediate for thienopyrimidine assembly is efficiently constructed via the three-component Gewald reaction:
Elemental sulfur + Methyl ketone (e.g., acetone) + Cyanoacetate → 2-Amino-5-methylthiophene-3-carboxylate
Critical Process Parameters:
Beyond classical Gewald intermediates, alternative cyclization strategies expand structural diversity:Carbonyl-Based Cyclizations:
Table 3: Cyclocondensation Routes to Thienopyrimidine Cores
Reactant Class | Representative Reagent | Temperature | Catalyst | Product Scaffold |
---|---|---|---|---|
Formamides | Formamide | 180°C | None | 4-Hydroxy |
Nitriles | Benzonitrile | 25–80°C | Dry HCl | 4-Amino |
Orthoesters | Triethyl orthoformate | Reflux | AcOH | 4-Chloro |
Ureas | Urea | 200°C | None | 4-Hydroxy |
Despite optimized core structure, the intrinsic logP (~3.2) and crystalline lattice energy of 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine confer poor aqueous solubility (<5 µg/mL), necessitating formulation interventions:Covalent Modifications:
Table 4: Bioavailability Enhancement Strategies for Thienopyrimidine Derivatives
Technology | Key Excipients | Solubility Increase | Mechanism | Processing Considerations |
---|---|---|---|---|
Salt Formation | HCl, methanesulfonic acid | 10–50x | Ionization | pH-controlled crystallization |
Amorphous Dispersion | HPMC-AS, PVP-VA | 8–15x | Glass solution | Spray-drying Tout > Tg+50°C |
Lipid Nanoparticles | Compritol®, lecithin | 6–9x | Nanoemulsification | High-pressure homogenization >20,000 psi |
Cyclodextrin Complexation | SBE-β-CD, HP-β-CD | 20–60x | Host-guest inclusion | Freeze-drying, complexation efficiency >0.8 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2